molecular formula C22H40N2 B14282658 N~1~,N~1~,N~4~,N~4~-Tetra(butan-2-yl)benzene-1,4-diamine CAS No. 121172-43-8

N~1~,N~1~,N~4~,N~4~-Tetra(butan-2-yl)benzene-1,4-diamine

Cat. No.: B14282658
CAS No.: 121172-43-8
M. Wt: 332.6 g/mol
InChI Key: UWAZGMLEAYVGPO-UHFFFAOYSA-N
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Description

N~1~,N~1~,N~4~,N~4~-Tetra(butan-2-yl)benzene-1,4-diamine is an organic compound with the molecular formula C22H38N2. This compound is a derivative of benzene-1,4-diamine, where the hydrogen atoms on the nitrogen atoms are replaced by butan-2-yl groups. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~,N~4~,N~4~-Tetra(butan-2-yl)benzene-1,4-diamine typically involves the reaction of benzene-1,4-diamine with butan-2-yl halides under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution of hydrogen atoms with butan-2-yl groups.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts may also be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~,N~4~,N~4~-Tetra(butan-2-yl)benzene-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form amines with lower oxidation states.

    Substitution: The butan-2-yl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are commonly used.

    Substitution: Halogenated reagents and bases like sodium hydroxide (NaOH) are typically employed.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Lower amines and hydrogenated products.

    Substitution: Various substituted benzene-1,4-diamine derivatives.

Scientific Research Applications

N~1~,N~1~,N~4~,N~4~-Tetra(butan-2-yl)benzene-1,4-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1,N~1~,N~4~,N~4~-Tetra(butan-2-yl)benzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The butan-2-yl groups enhance its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N,N’,N’-Tetramethyl-1,4-butanediamine
  • N,N,N’,N’-Tetra(biphenyl)-4,4’-diamine
  • N,N,N’,N’-Tetra(pyridin-4-yl)benzene-1,4-diamine

Uniqueness

N~1~,N~1~,N~4~,N~4~-Tetra(butan-2-yl)benzene-1,4-diamine is unique due to the presence of butan-2-yl groups, which confer distinct chemical and physical properties. These groups enhance its solubility in organic solvents and its ability to interact with biological membranes, making it a valuable compound for various applications.

Properties

CAS No.

121172-43-8

Molecular Formula

C22H40N2

Molecular Weight

332.6 g/mol

IUPAC Name

1-N,1-N,4-N,4-N-tetra(butan-2-yl)benzene-1,4-diamine

InChI

InChI=1S/C22H40N2/c1-9-17(5)23(18(6)10-2)21-13-15-22(16-14-21)24(19(7)11-3)20(8)12-4/h13-20H,9-12H2,1-8H3

InChI Key

UWAZGMLEAYVGPO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N(C1=CC=C(C=C1)N(C(C)CC)C(C)CC)C(C)CC

Origin of Product

United States

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